Luxabendazole

Descripción general

Descripción

Luxabendazole es un agente antihelmíntico carbamato de benzimidazol. Ha demostrado eficacia contra una amplia gama de nematodos gastrointestinales, trematodos y cestodos en estudios con animales . Este compuesto es particularmente notable por su actividad de amplio espectro y su posible uso en el tratamiento de diversas infecciones parasitarias.

Métodos De Preparación

Luxabendazole se sintetiza mediante la reacción de compuestos de benzimidazol. . Los métodos de producción industrial pueden variar, pero generalmente implican los siguientes pasos:

Formación del anillo de benzimidazol: Esto se logra típicamente mediante la condensación de o-fenilendiamina con ácidos carboxílicos o sus derivados.

Funcionalización: Introducción del grupo carbamato y otros grupos funcionales para mejorar su actividad biológica.

Purificación: El producto final se purifica utilizando técnicas como la recristalización o la cromatografía para obtener this compound en su forma pura.

Análisis De Reacciones Químicas

Luxabendazole experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción puede conducir a la formación de varios derivados oxidados, que pueden tener diferentes actividades biológicas.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales, alterando potencialmente la eficacia del compuesto.

Sustitución: This compound puede sufrir reacciones de sustitución, donde un grupo funcional es reemplazado por otro, lo que lleva a la formación de nuevos derivados. Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

Veterinary Applications

Luxabendazole has been primarily utilized in veterinary medicine for the treatment of gastrointestinal nematodes, trematodes, and cestodes. Its effectiveness has been documented in various studies:

- Efficacy Against Nematodes and Trematodes : this compound demonstrates significant activity against adult and immature stages of major gastrointestinal parasites. In trials, it has shown high efficacy in sheep infected with Trichinella spiralis and other helminths, outperforming many other benzimidazole derivatives .

-

Case Studies :

- A study conducted by Corba et al. (1987) reported that a 5% suspension of this compound effectively treated sheep infected with the most important helminths, indicating its robust anthelmintic properties .

- Further research highlighted that this compound was particularly effective against liver flukes, including immature stages, which are often resistant to other treatments like triclabendazole .

Biochemical Effects

This compound's mechanism of action involves interference with the microtubule formation in helminths, which is pivotal for their survival and reproduction:

- Study on Trichinella spiralis : Research indicated that this compound affects the fumarate reductase system in Trichinella spiralis, which is crucial for the parasite's energy metabolism. This disruption leads to reduced viability of the parasites .

- Mutagenic Evaluation : A mutagenicity study using the Ames test concluded that this compound is unlikely to present a mutagenic hazard at tested concentrations (0.5–2500 micrograms/plate), reinforcing its safety profile for veterinary use .

Potential in Cancer Treatment

Recent literature suggests that anthelmintics like this compound may have potential applications beyond parasitic infections, particularly in oncology:

- Drug Repurposing : A review highlighted that anthelmintics are being investigated for their anticancer properties due to their established pharmacokinetics and toxicity profiles. This compound could potentially be repositioned as an anticancer agent based on its structural properties and mechanisms of action against cellular processes involved in tumor growth .

- Mechanisms of Action : The proposed mechanisms include disrupting microtubule dynamics in cancer cells, similar to their action on parasitic cells. This could lead to apoptosis (programmed cell death) in certain cancer types .

Summary of Findings

The following table summarizes key findings regarding this compound's applications:

| Application Area | Findings |

|---|---|

| Veterinary Medicine | Effective against gastrointestinal nematodes and trematodes; high efficacy noted in sheep trials. |

| Biochemical Effects | Disrupts fumarate reductase system in Trichinella spiralis; non-mutagenic based on Ames test results. |

| Cancer Treatment Potential | Investigated for drug repurposing; potential mechanisms include disruption of microtubule dynamics. |

Mecanismo De Acción

Luxabendazole ejerce sus efectos uniéndose al sitio sensible a la colchicina de la tubulina, inhibiendo su polimerización en microtúbulos. Esta interrupción de la formación de microtúbulos conduce a alteraciones degenerativas en las células intestinales de los parásitos, provocando en última instancia su inmovilización y muerte . Los objetivos moleculares incluyen los microtúbulos en las células del parásito, y las vías implicadas están relacionadas con la inhibición de la absorción de glucosa y la producción de energía.

Comparación Con Compuestos Similares

Luxabendazole es parte de la familia de benzimidazoles de antihelmínticos, que incluye compuestos como albendazol, mebendazol, fenbendazol y flubendazol . En comparación con estos compuestos, this compound ha mostrado una eficacia similar, pero puede tener diferentes propiedades farmacocinéticas y un espectro de actividad. Por ejemplo:

Albendazol: Actividad de amplio espectro similar, pero farmacocinética diferente.

Mebendazol: Efectivo contra una gama más estrecha de parásitos.

Fenbendazol: A menudo se utiliza en medicina veterinaria con un mecanismo de acción similar.

Flubendazol: Se utiliza principalmente en aves de corral y cerdos por sus propiedades antihelmínticas.

La singularidad de this compound radica en sus grupos funcionales específicos y su disposición, que contribuyen a su perfil farmacológico distintivo.

Actividad Biológica

Luxabendazole is a novel benzimidazole carbamate compound that has garnered attention for its anthelmintic properties, particularly against various gastrointestinal nematodes, trematodes, and cestodes. This article aims to provide a comprehensive overview of the biological activity of this compound, including its biochemical effects, efficacy in different studies, and potential applications in veterinary medicine.

This compound exhibits its biological effects primarily through the inhibition of microtubule formation in parasites. It competes with colchicine for binding to tubulin, which is critical for the assembly of microtubules necessary for cell division and motility in parasites. The inhibition constant (Ki) for this interaction has been reported as .

Effects on Trichinella spiralis

In studies involving muscle-stage larvae of Trichinella spiralis, this compound treatment resulted in significant biochemical changes:

- Free Glucose : Decreased by 46.71%

- Glycogen Levels : Decreased by 35.66%

- Fumarate Reductase Activity : Inhibition observed at 24.15% .

These reductions indicate a disruption in the energy metabolism of the parasite, which may contribute to its efficacy as an anthelmintic agent.

In Vivo and In Vitro Studies

This compound has shown promising results in both in vivo and in vitro settings:

- Combination Treatments : In combination with triclabendazole and clorsulon, this compound demonstrated synergistic effects against Fasciola hepatica, particularly when administered at lower dosages (one-fifth of their recommended dosages), achieving a worm burden reduction of approximately 95% compared to 30% with single agents .

- Anthelmintic Activity : It has been effective against both adult and immature stages of major gastrointestinal parasites, highlighting its broad-spectrum activity .

Comparative Efficacy Table

| Compound | Efficacy Against | Dosage (mg/kg) | Worm Burden Reduction (%) |

|---|---|---|---|

| This compound | Trichinella spiralis | Not specified | Significant reduction |

| Triclabendazole | Fasciola hepatica | 10 | ~30 |

| Combination (Lux + Tri + Clor) | Fasciola hepatica | 2 (Lux), 2 (Tri), 2 (Clor) | ~95 |

Case Study Insights

Research has highlighted various case studies demonstrating the application of this compound in veterinary settings. For instance:

- A study on sheep infected with Fasciola hepatica showed that the combination treatment significantly reduced worm loads compared to untreated controls .

- Another case study evaluated the safety profile and absence of mutagenic effects through Ames testing, confirming that this compound poses minimal mutagenic risk across a range of concentrations .

Safety Profile

This compound's safety profile has been assessed through various toxicity studies. It has been shown to be non-mutagenic based on Ames tests conducted at concentrations ranging from to . This suggests that this compound can be considered safe for use in veterinary applications without significant risk of genetic damage.

Propiedades

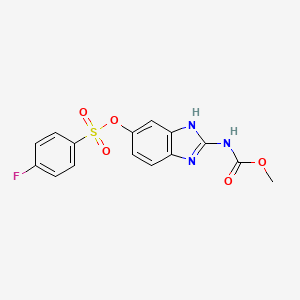

IUPAC Name |

[2-(methoxycarbonylamino)-3H-benzimidazol-5-yl] 4-fluorobenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN3O5S/c1-23-15(20)19-14-17-12-7-4-10(8-13(12)18-14)24-25(21,22)11-5-2-9(16)3-6-11/h2-8H,1H3,(H2,17,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVIDWFUBDDXAJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=NC2=C(N1)C=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00238189 | |

| Record name | Luxabendazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00238189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90509-02-7 | |

| Record name | Luxabendazole [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090509027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Luxabendazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00238189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LUXABENDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34S1S00GV3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.